1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)-
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Overview
Description
1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- is an organic compound with the molecular formula C16H23NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- can be achieved through several synthetic routesThe reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of 1-naphthalenone to the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- involves its interaction with specific molecular targets. The piperidine moiety allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: A simpler derivative of naphthalene with a hydroxyl group.
1,2,3,4-Tetrahydro-1-naphthol: A partially hydrogenated derivative of naphthol.
Tetralin-1-ol: Another partially hydrogenated naphthalene derivative.
Uniqueness
1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
62687-85-8 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H23NO/c18-16-14(12-17-10-4-1-5-11-17)9-8-13-6-2-3-7-15(13)16/h2-3,6-7,14,16,18H,1,4-5,8-12H2 |
InChI Key |
PYPOXDQXHQNLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCC3=CC=CC=C3C2O |
Origin of Product |
United States |
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